molecular formula C10H9NO3 B1319598 Methyl 2-oxoindoline-4-carboxylate CAS No. 90924-46-2

Methyl 2-oxoindoline-4-carboxylate

Cat. No. B1319598
CAS RN: 90924-46-2
M. Wt: 191.18 g/mol
InChI Key: FBKDEECWCACPLH-UHFFFAOYSA-N
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Description

“Methyl 2-oxoindoline-4-carboxylate” is a chemical compound with the molecular formula C10H9NO3 . It is used as an intermediate in the preparation of BIBF 1120, an indolinone that acts as a triple angiokinase inhibitor .


Synthesis Analysis

The synthesis of “Methyl 2-oxoindoline-4-carboxylate” and its derivatives has been reported in several studies . For instance, one study described the synthesis of a series of 3-methylene-2-oxoindoline-5-carboxamide derivatives using 4-aminobenzoic acid as a starting material .


Molecular Structure Analysis

The molecular structure of “Methyl 2-oxoindoline-4-carboxylate” has been analyzed in several studies . For example, one study investigated the X-ray crystallographic structures of two biologically active molecules, including a derivative of "Methyl 2-oxoindoline-4-carboxylate" .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-oxoindoline-4-carboxylate” have been studied . For instance, one research paper described the design and synthesis of two series of novel (E)‐N’‐arylidene‐2‐(2‐oxoindolin‐1‐yl)acetohydrazides and (Z)-2‐(5‐substituted‐ 2‐oxoindolin‐1‐yl)‐N’‐(2‐oxoindolin‐3‐ylidene)acetohydrazides .


Physical And Chemical Properties Analysis

“Methyl 2-oxoindoline-4-carboxylate” has a molecular weight of 191.19 . Its physical state at 20 degrees Celsius is not specified . The melting point is reported to be between 184-190°C, and the predicted boiling point is 388.1±42.0 °C .

Scientific Research Applications

1. Molecular Structure and Interactions

Methyl 2-oxoindoline derivatives, including compounds similar to methyl 2-oxoindoline-4-carboxylate, have been studied for their molecular conformation and supramolecular packing in solid states. These compounds, such as ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate, show significant stability due to C–H···O and C–H···π intermolecular interactions, which are crucial in the crystal packing of these molecules. These interactions have been quantitatively analyzed using PIXEL and Hirshfeld surface analysis (Dey, Ghosh, & Chopra, 2014).

2. Chemical Transformations

Methyl 2-oxoindoline derivatives undergo novel rearrangements under specific conditions. For instance, ethyl 3-methylindole-2-carboxylate rearranges to form compounds like ethyl 3-methyl-2-oxoindoline-3-carboxylate when exposed to certain reagents. These transformations demonstrate the reactivity and versatility of the 2-oxoindoline framework in chemical syntheses (Acheson, Prince, & Procter, 1979).

3. Anticancer Potential

Related 2-oxoindoline derivatives, such as 3-methylene-2-oxoindoline-5-carboxamide, have been synthesized and tested for their efficacy against cancer cells. Some derivatives display potent inhibitory activity against human lung adenocarcinoma epithelial cell line, indicating the potential of methyl 2-oxoindoline derivatives in anticancer drug development (Ai et al., 2017).

4. Synthesis of Biologically Active Compounds

The synthesis of various derivatives of 2-oxoindoline, including those structurally related to methyl 2-oxoindoline-4-carboxylate, has been explored due to their biological activity. These compounds have been linked to nootropic activity and are involved in the development of new medicines (Altukhov, 2014).

Safety and Hazards

The safety data sheet for “Methyl 2-oxoindoline-4-carboxylate” indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It may also cause respiratory irritation .

Future Directions

The future directions for the research and development of “Methyl 2-oxoindoline-4-carboxylate” and its derivatives are promising . For instance, one study suggested that a compound synthesized from “Methyl 2-oxoindoline-4-carboxylate” could serve as a template for the design and development of novel anticancer agents .

properties

IUPAC Name

methyl 2-oxo-1,3-dihydroindole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)6-3-2-4-8-7(6)5-9(12)11-8/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKDEECWCACPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CC(=O)NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595459
Record name Methyl 2-oxo-2,3-dihydro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxoindoline-4-carboxylate

CAS RN

90924-46-2
Record name Methyl 2-oxo-2,3-dihydro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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